[4-(Morpholinomethyl)phenyl]methanol
Overview
Description
“[4-(Morpholinomethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO2 . It has gained significant attention in various fields of research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives, such as “[4-(Morpholinomethyl)phenyl]methanol”, has been a topic of interest in recent years . A common method involves the nucleophilic aromatic substitution reaction . For instance, Kobayashi and his team synthesized a related compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction .
Molecular Structure Analysis
The molecular structure of “[4-(Morpholinomethyl)phenyl]methanol” consists of 12 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The average mass is 207.269 Da and the monoisotopic mass is 207.125931 Da .
Scientific Research Applications
Electrochemical Properties
- A study by Bıyıklıoğlu (2015) focused on the synthesis of new dendritic axially morpholine-disubstituted silicon phthalocyanine and subphthalocyanine using [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. The research highlighted the solubility of these complexes in organic solvents and investigated their non-aggregated behavior and electrochemical properties, revealing two reduction couples and one oxidation couple for these compounds (Bıyıklıoğlu, 2015).
Methanol in Biomembrane Studies
- Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics in biological and synthetic membranes. The study showed how methanol influences the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, suggesting the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).
Photophysical Properties
- The study by Kuang et al. (2002) focused on the synthesis and structural characterization of Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether and various ligands. Their research revealed remarkable photophysical properties, especially in the context of their charge-transfer excited state and emission characteristics in different solvents, including methanol (Kuang et al., 2002).
Stereoselective Organic Reactions
- Fujita et al. (2001) explored the asymmetric addition of an electrophile to naphthalenes, which was promoted and directed by alcohol. Their study highlighted the importance of methanol in the reaction process and methoxy exchange, contributing to the understanding of stereoselective organic reactions (Fujita et al., 2001).
Catalytic Reduction Processes
- Mooibroek et al. (2012) investigated the catalytic activity of PdII compounds in the reduction of nitrobenzene with CO in methanol. Their study provides insights into the selective formation of various compounds, highlighting the role of methanol in catalytic reduction processes (Mooibroek et al., 2012).
Electrochemical Synthesis of Quinolines
- Arcadi et al. (2007) conducted a study on the electrochemical synthesis of functionalized 4-alkylquinolines through sequential alkylative heterocyclization of β-(2-aminophenyl)-α,β-ynones using methanol. This research contributes to the understanding of electrochemical synthesis methods in organic chemistry (Arcadi et al., 2007).
Crystallographic Studies
- Goh et al. (2010) studied the crystal structure of (E)-4-[(4-Fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione methanol hemisolvate. Their work provides insights into the molecular structure and conformation, enhancing the understanding of crystallographic properties of complex compounds (Goh et al., 2010).
Safety And Hazards
“[4-(Morpholinomethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQMAWLNHACQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383719 | |
Record name | [4-(morpholinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Morpholinomethyl)phenyl]methanol | |
CAS RN |
91271-65-7 | |
Record name | 4-(4-Morpholinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91271-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(morpholinomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-ylmethyl)benzylalcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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